Benzestrol Stereoisomer-Specific ERα Binding Affinity: RSS Isomer Versus Remaining Seven Isomers
Benzestrol exists as eight stereoisomers due to three contiguous stereocenters. A 2025 study using stereocontrolled synthesis and competitive binding assays demonstrated that only the RSS stereoisomer of benzestrol exhibits very high binding affinity for ERα, while the other seven isomers show markedly reduced affinity [1]. This extreme stereochemical dependence directly impacts the functional estrogenic activity observed in cellular assays. For researchers requiring consistent, reproducible ERα activation, verification of stereoisomeric composition is essential, as racemic or stereochemically undefined benzestrol will exhibit attenuated and variable activity compared to enantiopure RSS benzestrol.
| Evidence Dimension | Relative binding affinity to estrogen receptor alpha (ERα) |
|---|---|
| Target Compound Data | RSS benzestrol: very high binding affinity; other seven stereoisomers: 60- to 600-fold lower affinity |
| Comparator Or Baseline | RSS benzestrol stereoisomer versus the other seven stereoisomers of benzestrol |
| Quantified Difference | 60-fold to 600-fold difference in binding affinity between RSS isomer and the other seven stereoisomers |
| Conditions | Competitive binding assay with ERα; stereocontrolled synthesis of all eight benzestrol stereoisomers followed by ERα binding affinity measurement |
Why This Matters
This 60- to 600-fold difference in ERα binding affinity among stereoisomers means that stereochemically undefined benzestrol will yield highly variable and potentially misleading results in any estrogen receptor-dependent assay.
- [1] Hou, Y., Nwachukwu, J. C., Carlson, K., et al. (2025). Benzestrol Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α. ACS Pharmacology & Translational Science. View Source
